

# Technical Guide to cis-3-Hexene (CAS No. 7642-09-3)

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## Compound of Interest

Compound Name: **cis-3-Hexene**

Cat. No.: **B1361246**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **cis-3-Hexene**, a key aliphatic alkene in organic synthesis. The document details its physicochemical properties, established synthesis and reaction protocols, and explores the biological context of structurally related compounds.

## Core Physicochemical and Safety Data

**cis-3-Hexene**, with the CAS number 7642-09-3, is a colorless to light yellow liquid at room temperature.<sup>[1][2][3][4]</sup> It is characterized by a carbon-carbon double bond in the cis- (or Z-) configuration between the third and fourth carbon atoms of the hexene chain.<sup>[4][5]</sup> This compound is a vital intermediate in organic chemical synthesis.<sup>[2][4]</sup>

Table 1: Physicochemical Properties of **cis-3-Hexene**

Property	Value	Source(s)
CAS Number	7642-09-3	[5]
Molecular Formula	C <sub>6</sub> H <sub>12</sub>	[3][5][6]
Molecular Weight	84.16 g/mol	[5][6]
IUPAC Name	(Z)-hex-3-ene	[5]
Density	0.677 g/cm <sup>3</sup>	[1]
Boiling Point	65.6 ± 7.0 °C at 760 mmHg	[6]
Melting Point	-137.82 °C	[1][6]
Flash Point	-12.2 ± 0.0 °C	[1][6]
Solubility	Insoluble in water; Soluble in organic solvents.	[2]
Vapor Pressure	168.7 ± 0.1 mmHg at 25°C	[6]

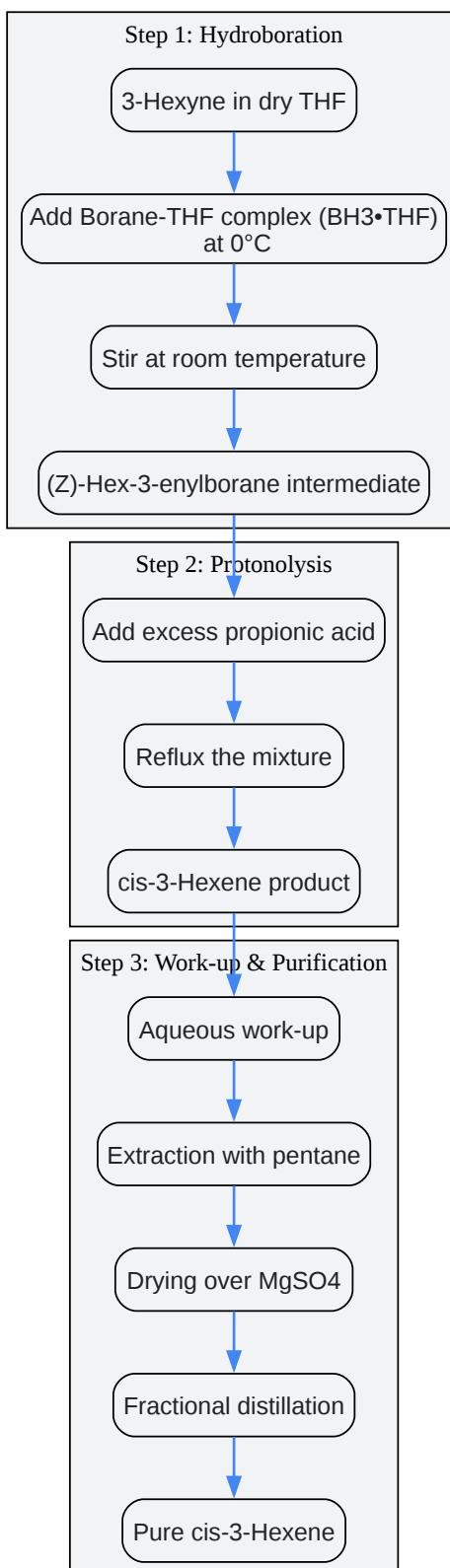
**Safety and Handling:** **cis-3-Hexene** is a highly flammable liquid and vapor.[5] It is classified as an aspiration hazard and may be fatal if swallowed and enters the airways.[5] Appropriate safety precautions, including use in a well-ventilated area away from ignition sources and wearing personal protective equipment, are mandatory.[1][3] Store in a cool, tightly sealed container.[1]

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **cis-3-Hexene** are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

### Synthesis of **cis-3-Hexene** via Hydroboration- Protonolysis of 3-Hexyne

A primary route to synthesizing cis-alkenes with high stereoselectivity is the hydroboration of an alkyne, followed by protonolysis (hydrolysis with a carboxylic acid).[4] This method avoids the use of metal catalysts and provides the cis-isomer cleanly.

Workflow for the Synthesis of **cis-3-Hexene**[Click to download full resolution via product page](#)

### Workflow for **cis-3-Hexene** Synthesis.

#### Protocol:

- Apparatus Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel under a nitrogen atmosphere, and a reflux condenser.
- Hydroboration: The flask is charged with 3-hexyne dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to 0°C in an ice bath. One equivalent of a borane-THF complex ( $\text{BH}_3 \cdot \text{THF}$ ) is added dropwise via the dropping funnel. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1-2 hours to form the intermediate (Z)-hex-3-enylborane.<sup>[7]</sup>
- Protonolysis: An excess of propionic acid is added to the reaction mixture. The mixture is then heated to reflux for 2-3 hours. The acid protonolyses the carbon-boron bond with retention of configuration, yielding **cis-3-Hexene**.
- Work-up and Isolation: After cooling, the reaction mixture is diluted with water and extracted with pentane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield pure **cis-3-Hexene**.

## Epoxidation of **cis-3-Hexene** with Dimethyldioxirane (DMDO)

**cis-3-Hexene** readily undergoes epoxidation to form the corresponding cis-3,4-epoxyhexane. <sup>[4]</sup> Dimethyldioxirane, prepared from acetone and Oxone®, is a highly effective and neutral oxidizing agent for this transformation. Kinetic studies show that cis-alkenes are generally more reactive towards DMDO than their trans-isomers, consistent with a concerted, spiro-transition state mechanism.<sup>[8][9]</sup>

#### Protocol:

- Preparation of DMDO solution: A solution of dimethyldioxirane (approx. 0.07–0.09 M in acetone) is prepared by the reaction of Oxone® with a buffered acetone/water mixture,

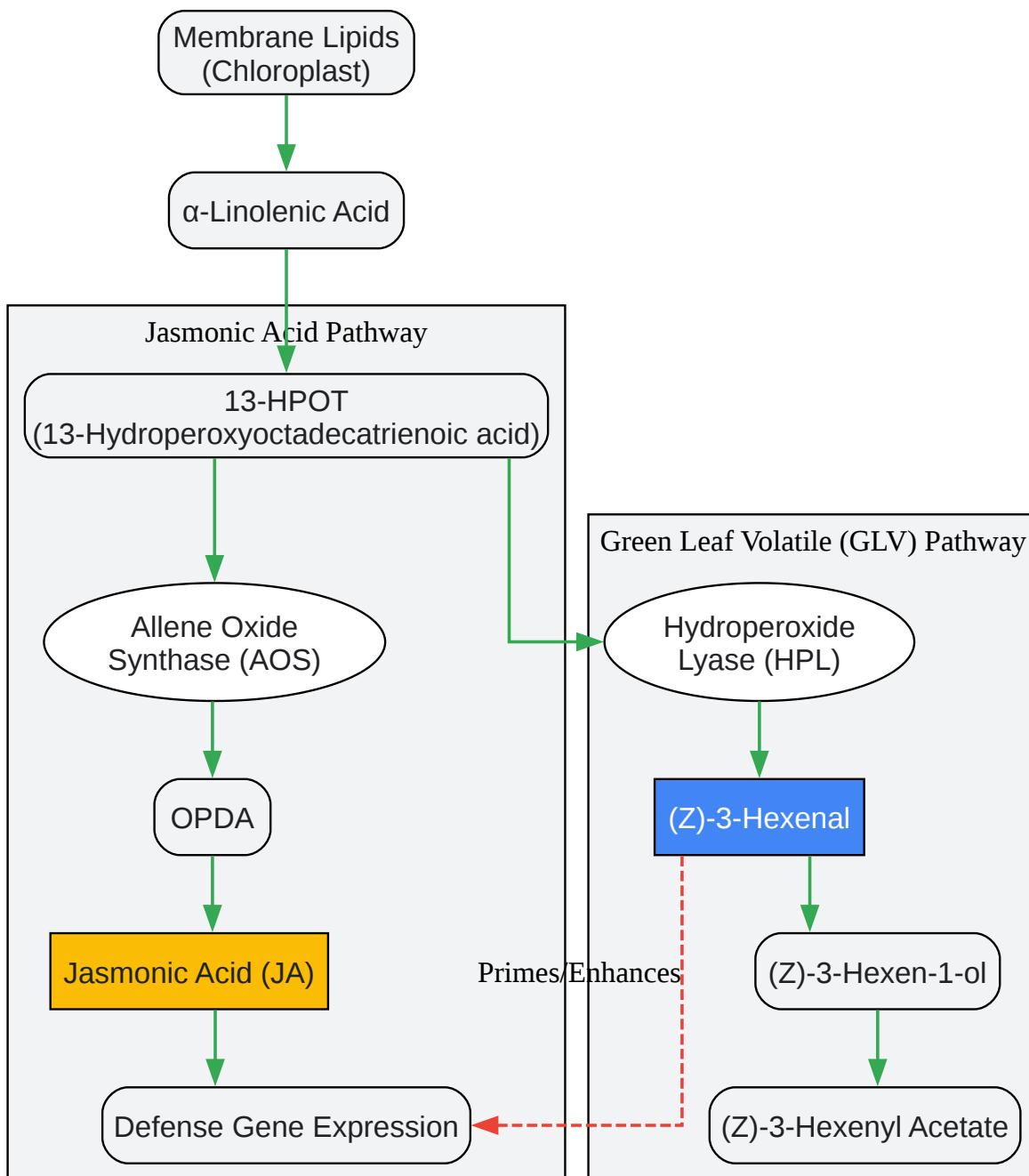
followed by distillation under reduced pressure. This solution should be stored cold and handled with care as it is a volatile peroxide.[\[10\]](#)[\[11\]](#) The concentration can be determined by titration with a standard thioanisole solution and  $^1\text{H}$  NMR analysis.[\[10\]](#)

- Epoxidation Reaction: **cis-3-Hexene** is dissolved in acetone in a round-bottom flask. The prepared DMDO solution (1.1 equivalents) is added to the stirred solution at room temperature.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.
- Isolation: Upon completion, the solvent (acetone) is removed under reduced pressure using a rotary evaporator. The residue contains the crude epoxide.
- Purification: The crude product can be purified by silica gel column chromatography if necessary, though often the reaction is clean enough that simple solvent removal is sufficient.

## Biological Signaling Context: Green Leaf Volatiles

While no direct signaling pathways involving **cis-3-Hexene** in mammalian systems are prominently documented, its structural analogs, such as (Z)-3-hexenal and (Z)-3-hexen-1-ol, are well-studied Green Leaf Volatiles (GLVs). GLVs are C6 compounds released by plants in response to tissue damage.[\[12\]](#)[\[13\]](#) They play crucial roles in plant defense by acting as airborne signals that can prime neighboring plants for an impending attack.[\[13\]](#)[\[14\]](#)

The biosynthesis of GLVs is intricately linked to the oxylipin pathway, which also produces the plant hormone jasmonic acid (JA), a key regulator of defense responses.[\[12\]](#)[\[13\]](#)[\[15\]](#) Both pathways originate from the lipoxygenase (LOX) mediated peroxidation of polyunsaturated fatty acids like  $\alpha$ -linolenic acid.[\[14\]](#)[\[15\]](#)



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Biosynthesis of Jasmonates and Green Leaf Volatiles.

This pathway highlights how structurally simple C6 molecules are integral to complex biological signaling networks in plants. For researchers in drug development, understanding these natural signaling systems can provide inspiration for designing small molecule modulators of signaling pathways in other biological systems.

## Applications in Research and Drug Development

**cis-3-Hexene** is primarily utilized as a building block in organic synthesis.<sup>[4]</sup> Its defined stereochemistry and reactivity make it a valuable precursor for creating more complex molecules with specific three-dimensional structures, a critical requirement in medicinal chemistry.

While direct applications of **cis-3-Hexene** in marketed pharmaceuticals are not widely documented, related hexene structures are recognized for their utility. For example, functionalized hexenes like 1-bromo-3-hexene serve as versatile intermediates for introducing lipophilic hexenyl chains into potential drug candidates to modulate properties like membrane permeability.<sup>[16]</sup> The double bond in **cis-3-Hexene** provides a reactive handle for a variety of synthetic transformations, including:

- Epoxidation: As detailed above, leading to chiral building blocks.
- Dihydroxylation: To produce diols.
- Hydrogenation: To yield n-hexane.
- Electrophilic Addition: Halogenation, hydrohalogenation, etc.

The study of such simple alkenes and their reactions is fundamental to the development of synthetic strategies for novel active pharmaceutical ingredients (APIs).

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